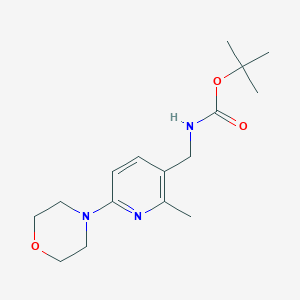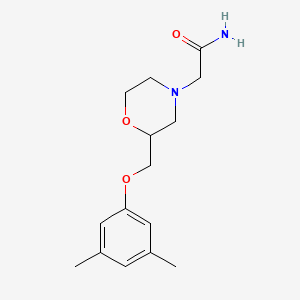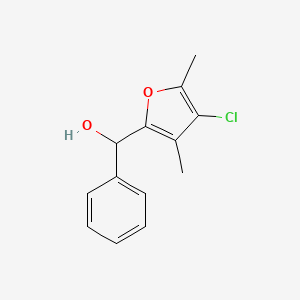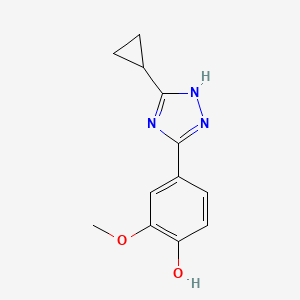![molecular formula C14H20N6O3 B11792264 tert-Butyl 4-(3-oxo-2,3-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carboxylate](/img/structure/B11792264.png)
tert-Butyl 4-(3-oxo-2,3-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 4-(3-oxo-2,3-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carboxylate is a complex organic compound that belongs to the class of triazolopyrazine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a triazolopyrazine core, which is fused with a piperazine ring and a tert-butyl ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(3-oxo-2,3-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carboxylate typically involves multiple stepsThe reaction conditions often involve the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide or tetrahydrofuran .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize side reactions and maximize the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-(3-oxo-2,3-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 4-(3-oxo-2,3-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carboxylate is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as a pharmacological agent. It has shown promise in preliminary studies as an inhibitor of certain enzymes and receptors, which could lead to the development of new drugs for treating diseases .
Medicine
In medicine, this compound is being investigated for its potential therapeutic applications. It has been found to exhibit antimicrobial, anticancer, and anti-inflammatory activities, making it a candidate for drug development .
Industry
In the industrial sector, this compound is used in the development of new materials and chemical processes. Its stability and reactivity make it suitable for various applications, including the production of specialty chemicals and advanced materials .
Mechanism of Action
The mechanism of action of tert-Butyl 4-(3-oxo-2,3-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of these targets, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(3-oxo-2,3-dihydro-[1,2,4]triazolo[4,3-b]pyrazin-8-yl)piperazine-1-carboxylate
- tert-Butyl 4-(3-oxo-2,3-dihydro-[1,2,4]triazolo[4,3-c]pyrazin-8-yl)piperazine-1-carboxylate
Uniqueness
The uniqueness of tert-Butyl 4-(3-oxo-2,3-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carboxylate lies in its specific triazolopyrazine core and the arrangement of functional groups. This unique structure imparts distinct biological activities and chemical reactivity, making it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C14H20N6O3 |
|---|---|
Molecular Weight |
320.35 g/mol |
IUPAC Name |
tert-butyl 4-(3-oxo-2H-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carboxylate |
InChI |
InChI=1S/C14H20N6O3/c1-14(2,3)23-13(22)19-8-6-18(7-9-19)10-11-16-17-12(21)20(11)5-4-15-10/h4-5H,6-9H2,1-3H3,(H,17,21) |
InChI Key |
HVVDBYCRPGFHCF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=CN3C2=NNC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Methyl 4-cyclopropyl-3-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate](/img/structure/B11792203.png)








![2-ethoxy-3-[[4-[2-[(Z)-(hydroxyhydrazinylidene)methyl]phenyl]phenyl]methyl]benzimidazole-4-carboxylic acid](/img/structure/B11792252.png)
